

Application Notes and Protocols for Trpm4-IN-2 in High-Throughput Screening

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Compound of Interest

Compound Name: *Trpm4-IN-2*

Cat. No.: *B15073801*

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Introduction

Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes, including immune response, cardiovascular function, and neuronal activity.[1][2] Dysregulation of TRPM4 has been implicated in a range of pathologies such as cancer, cardiac arrhythmias, and immune disorders, making it an attractive therapeutic target.[3][4][5] **Trpm4-IN-2**, also known as NBA, is a potent and selective small-molecule inhibitor of the TRPM4 channel.[6][7] These application notes provide detailed protocols for the use of **Trpm4-IN-2** in high-throughput screening (HTS) campaigns to identify novel modulators of TRPM4 for drug discovery and research applications.

Data Presentation: Trpm4-IN-2 (NBA) Inhibitory Activity

The following table summarizes the reported in vitro inhibitory potency of **Trpm4-IN-2** against human and mouse TRPM4 channels.

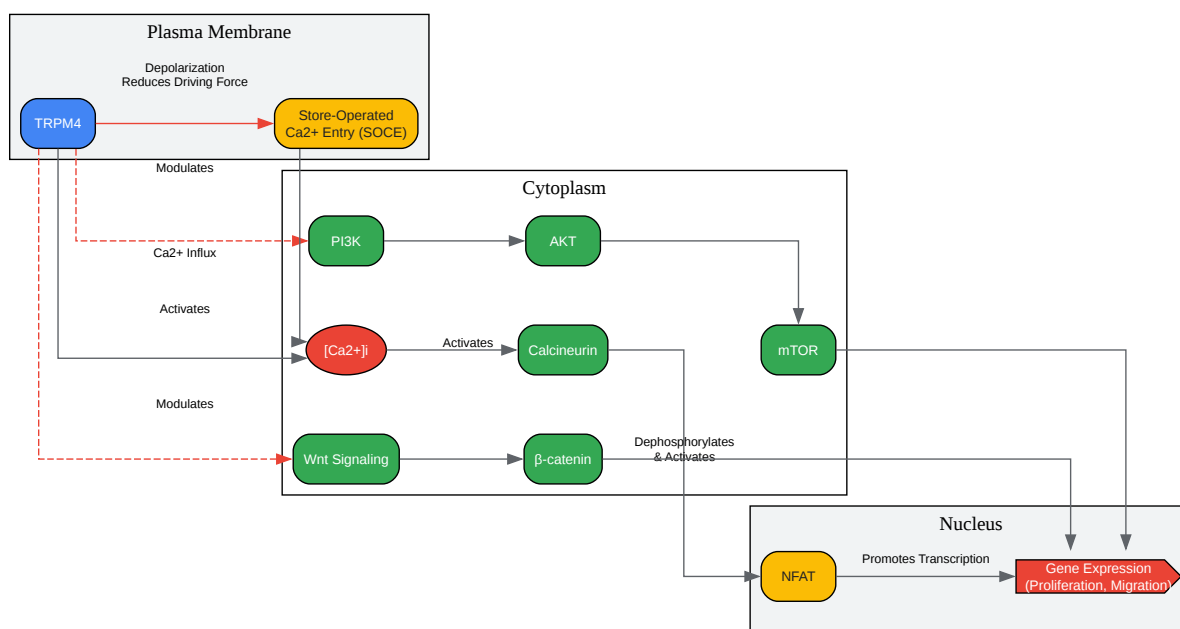
Target	Species	Assay Type	IC50 (μM)	Reference
TRPM4	Human	Electrophysiology	0.16	[6]
TRPM4	Human	Electrophysiology (intracellular application)	0.187	[7]
TRPM4	Human	Electrophysiology (extracellular application)	0.125	[7]
TRPM4	Mouse	Electrophysiology (intracellular application)	0.119	[7]
TRPM4	Mouse	Electrophysiology (extracellular application)	0.215	[7]
Endogenous TRPM4	Human (DU145 prostate cancer cells)	Electrophysiology	Blocks 88 ± 9% of current at 50 μM	[6]

Signaling Pathways Involving TRPM4

TRPM4's role as a modulator of intracellular calcium levels and membrane potential allows it to influence a variety of signaling pathways critical in both health and disease.

TRPM4 Signaling in Cancer Cells

In cancer cells, TRPM4 has been shown to contribute to proliferation, migration, and invasion. [3][8][9] Its activity impacts calcium homeostasis and can modulate key oncogenic signaling pathways.[3]

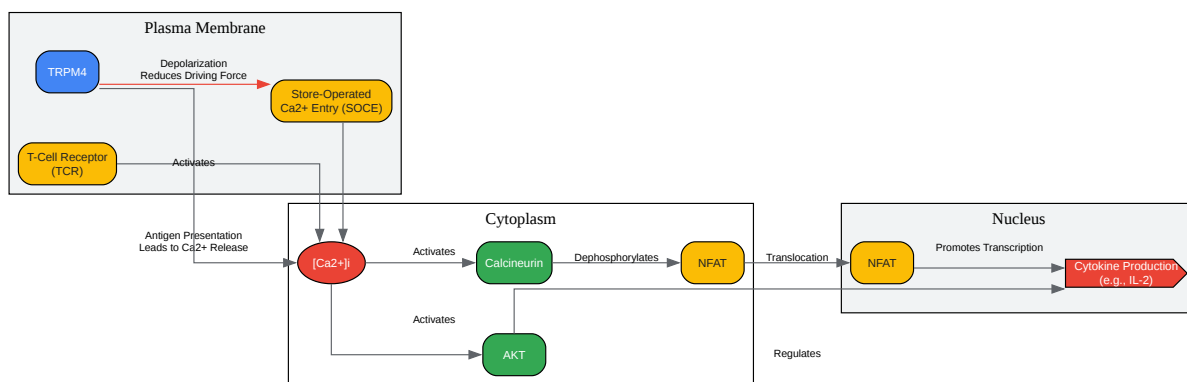


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Caption: TRPM4 signaling pathways in cancer cells.

TRPM4 Signaling in Immune Cells

TRPM4 is a critical regulator of immune cell function, influencing migration, activation, and inflammatory responses by modulating calcium signaling.^{[2][10][11]}

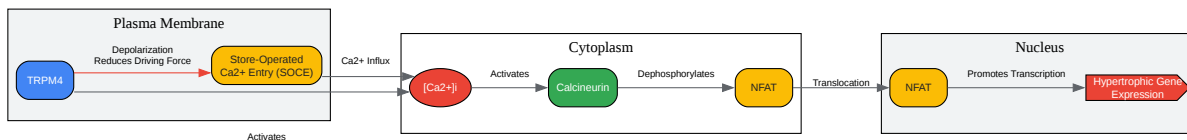


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Caption: TRPM4 signaling in T-lymphocytes.

TRPM4 Signaling in Cardiac Cells

In the heart, TRPM4 is involved in regulating cardiac rhythm and contractility.[4][12] Its dysregulation is linked to cardiac hypertrophy and arrhythmias.[13][14]



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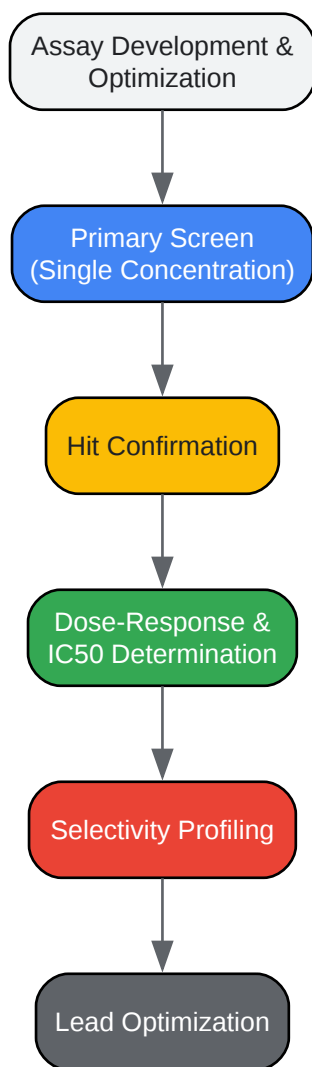
Caption: TRPM4 signaling in cardiac myocytes.

Experimental Protocols for High-Throughput Screening

Two primary HTS methodologies are recommended for identifying TRPM4 modulators: a fluorescence-based membrane potential assay and a thallium flux assay. **Trpm4-IN-2** can be used as a reference inhibitor in both assays.

Experimental Workflow for HTS

The following diagram illustrates a general workflow for a high-throughput screening campaign targeting TRPM4.



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Caption: General HTS workflow for TRPM4 modulators.

Protocol 1: Fluorescence-Based Membrane Potential Assay

This assay measures changes in membrane potential resulting from TRPM4 channel activity. Activation of TRPM4 leads to Na⁺ influx and membrane depolarization, which is detected by a fluorescent membrane potential-sensitive dye.

Materials:

- HEK293 cells stably expressing human TRPM4

- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
- Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
- **Trpm4-IN-2** (NBA)
- TRPM4 activator (e.g., Ionomycin)
- 384-well black, clear-bottom assay plates
- FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

- **Cell Plating:** Seed TRPM4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
- **Dye Loading:** Prepare the membrane potential-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
- **Compound Addition:** Prepare a serial dilution of **Trpm4-IN-2** and test compounds in assay buffer. Add the compounds to the assay plate. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for inhibition (a high concentration of **Trpm4-IN-2**).
- **Assay Measurement:**
 - Place the assay plate into the FLIPR instrument.
 - Establish a baseline fluorescence reading for 10-20 seconds.
 - Add the TRPM4 activator (e.g., Ionomycin to a final concentration of 1-5 µM) to all wells simultaneously using the instrument's integrated fluidics.
 - Continue to record the fluorescence signal for 2-5 minutes.
- **Data Analysis:**

- Calculate the change in fluorescence intensity upon activator addition.
- Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).
- Plot the normalized response against the compound concentration to determine the IC50 value for inhibitors.

Protocol 2: Thallium Flux Assay

This assay utilizes the permeability of TRPM4 to thallium ions (Tl⁺) as a surrogate for Na⁺. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye.

Materials:

- HEK293 cells stably expressing human TRPM4
- Assay Buffer (Chloride-free, e.g., containing sodium gluconate)
- Loading Buffer (Assay buffer containing a Tl⁺-sensitive dye, e.g., FluxOR™)
- Stimulus Buffer (Assay buffer containing Tl₂SO₄ and a TRPM4 activator like Ionomycin)
- **Trpm4-IN-2** (NBA)
- 384-well black, clear-bottom assay plates
- Fluorescence plate reader with automated liquid handling

Procedure:

- Cell Plating: Plate TRPM4-HEK293 cells in 384-well plates and incubate overnight as described above.
- Dye Loading: Wash the cells with assay buffer and then incubate with the loading buffer containing the Tl⁺-sensitive dye for 60-90 minutes at room temperature.
- Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing the test compounds, including **Trpm4-IN-2** as a control. Incubate for 10-20

minutes at room temperature.

- Thallium Flux Measurement:
 - Place the plate in a fluorescence plate reader.
 - Record a baseline fluorescence reading.
 - Add the stimulus buffer containing Tl⁺ and the activator to all wells.
 - Immediately begin kinetic fluorescence readings for 2-5 minutes.
- Data Analysis:
 - Determine the rate of Tl⁺ influx from the initial slope of the fluorescence increase.
 - Normalize the data to controls and calculate IC₅₀ values for inhibitory compounds as described for the membrane potential assay.

Conclusion

Trpm4-IN-2 is a valuable pharmacological tool for studying the function of the TRPM4 ion channel and for its validation as a therapeutic target. The protocols outlined in these application notes provide a robust framework for the implementation of **Trpm4-IN-2** in high-throughput screening campaigns aimed at the discovery of novel TRPM4 modulators. The choice between the membrane potential and thallium flux assays will depend on the specific instrumentation available and the screening objectives. Careful optimization of assay parameters is recommended to ensure high-quality, reproducible data.

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